To evaluate KRC-108, researchers employed standard biochemical and cell-based assays. The key methodologies are summarized below.
| Assay Type | Protocol Summary | Key Findings |
|---|---|---|
| In Vitro Kinase Assay [1] | Used HTRF KinEASE-TK kit with recombinant TrkA kinase domain, TK-substrate biotin, and ATP. Reaction in HEPES buffer with MgCl₂, DTT. Measured TR-FRET signal. | This compound directly inhibited TrkA kinase activity in a dose-dependent manner, with IC₅₀ calculated via nonlinear regression. |
| Cell Viability Assay (GI₅₀) [1] [2] | Cells plated in 96-well plates, treated with serial dilutions of this compound for 72 hours. Viability measured with tetrazolium-based EZ-Cytox kit; absorbance read at 490nm. | GI₅₀ values ranged from 0.01 to 4.22 µM across various cancer cell lines; ~220 nM in KM12C colon cancer cells [1] [3]. |
| Immunoblot Analysis [1] [2] | Cells lysed in SDS lysis buffer. Proteins resolved by SDS-PAGE, transferred to PVDF membrane, blocked with milk. Incubated with primary antibodies (e.g., p-Met, p-Trk, p-Akt, p-ERK, E-cadherin) and HRP-conjugated secondary antibodies. Detected by chemiluminescence. | Suppressed phosphorylation of TrkA and downstream effectors (Akt, PLCγ, ERK); Increased c-Met and E-cadherin in resistant cells [1] [2]. |
| In Vivo Xenograft Models [1] [3] | Athymic BALB/c nu/nu mice implanted with cancer cells (e.g., KM12C, HT29). Treated with this compound; tumor growth measured. | Exhibited dose-dependent anti-tumor activity in multiple xenograft models [1] [3]. |
This compound exerts its effects by inhibiting key oncogenic kinases and their downstream signaling cascades. The diagram below illustrates the primary signaling pathway affected by this compound in TrkA fusion-positive cancer cells.
This compound inhibits the constitutively active TrkA fusion protein, blocking downstream pro-survival pathways.
KRC-108, a benzoxazole compound, exerts its anti-tumor effects by directly inhibiting the TrkA kinase, which is encoded by the NTRK1 gene. This inhibition is crucial in cancers with NTRK1 gene fusions, where the resulting TrkA fusion protein is constitutively active, driving uncontrolled tumor growth [1] [2].
The table below summarizes the primary findings on its mechanism and cellular effects:
| Aspect | Description |
|---|---|
| Direct Target | Tropomyosin receptor kinase A (TrkA) [1] |
| Key Molecular Effect | Suppresses phosphorylation of TrkA downstream signaling molecules (Akt, PLCγ, ERK1/2) [1] [2] |
| Induced Cellular Processes | Cell cycle arrest, apoptotic cell death, and autophagy [1] |
| Validated Cancer Model | KM12C colon cancer cells (harboring NTRK1 gene fusion) [1] |
| In Vivo Efficacy | Exhibited anti-tumor activity in a KM12C cell xenograft model [1] [3] |
This compound is known as a multi-kinase inhibitor. Prior to its characterization as a TrkA inhibitor, it was reported to be a potent inhibitor of c-Met, Flt3, and ALK kinases [1] [4]. Another study also identified it as an inhibitor of Aurora A kinase activity [5].
The anti-tumor potency of this compound is demonstrated through the following quantitative data:
| Parameter | Value | Context / Cell Line |
|---|---|---|
| TrkA Kinase IC₅₀ | Not explicitly stated | In vitro kinase assay [1] |
| Cellular GI₅₀ | ~220 nM | KM12C colon cancer cells [1] |
| In Vivo Efficacy | Significant tumor growth suppression | KM12C xenograft model in mice [1] [3] |
The evidence for this compound's mechanism is derived from standard pre-clinical experimental methods.
The following diagram illustrates the logical flow of key experiments used to characterize this compound:
KRC-108 is a synthetically designed small molecule with a core structure consisting of an aminopyridine scaffold substituted with a benzoxazole group [1] [2]. This specific chemical architecture places it within a class of compounds known to interact with the ATP-binding pocket of various kinase domains, thereby inhibiting their enzymatic activity. The compound was initially discovered during efforts to develop orally active c-Met kinase inhibitors but was subsequently found to possess broader polypharmacological properties [2].
This compound functions primarily as a multi-kinase inhibitor, demonstrating potent activity against a specific panel of receptor tyrosine kinases. Initial kinase profiling identified its key targets as c-Met, Ron, Flt3, and TrkA [1] [2]. Notably, this compound exhibits even greater potency against certain oncogenic mutant forms of c-Met (M1250T and Y1230D) compared to the wild-type kinase [2]. Subsequent research has expanded its known target spectrum to include Aurora A kinase [3] [4] and ALK [5], positioning it as a promising multi-targeted therapeutic agent for various cancer types.
This compound demonstrates a potent inhibitory effect on Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase encoded by the NTRK1 gene. Chromosomal rearrangements involving NTRK1 result in constitutively active TrkA fusion proteins, which act as oncogenic drivers in various cancers, including colon cancer [5] [6]. In KM12C colon cancer cells harboring NTRK1 gene fusion, this compound treatment resulted in:
The following diagram illustrates the TrkA signaling pathway and this compound's mechanism of inhibition:
This compound inhibits both ligand-dependent and fusion-driven TrkA activation, suppressing downstream survival and proliferation signals.
In colorectal cancer cells (HT-29), this compound directly inhibits Aurora A kinase activity, leading to profound disruption of mitotic processes [3] [4]. Aurora A is a serine/threonine kinase that plays crucial roles in multiple stages of mitosis, including centrosome maturation, bipolar spindle formation, and chromosomal alignment. The inhibition mechanism involves:
The following diagram illustrates how this compound disrupts the mitotic process through Aurora A inhibition:
This compound-mediated Aurora A inhibition disrupts mitotic progression through multiple mechanisms, ultimately inducing cell cycle arrest and apoptosis.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Inhibitory Activity | Biological Context | Citation |
|---|---|---|---|
| TrkA | Direct inhibition in kinase assays | KM12C colon cancer cells with NTRK1 fusion | [5] [6] |
| Aurora A | Inhibition of autophosphorylation at Thr288 | HT-29 colorectal cancer cells | [3] [4] |
| c-Met | Potent inhibition; stronger against mutant forms (M1250T, Y1230D) | Multiple cancer cell lines | [1] [2] |
| Ron | Potent multi-kinase inhibition | Broad anti-tumor activity | [1] [2] |
| Flt3 | Potent multi-kinase inhibition | Broad anti-tumor activity | [1] [2] |
| ALK | Inhibitory activity reported | Multi-kinase targeting profile | [5] |
Table 2: Anti-Proliferative Activity (GI₅₀) of this compound
| Cancer Cell Line | Cancer Type | GI₅₀ Value (μM) | Molecular Context | Citation |
|---|---|---|---|---|
| Panel of various lines | Multiple cancer types | 0.01 - 4.22 | Broad anti-proliferative activity | [1] [2] |
| HT-29 | Colorectal cancer | Cytotoxicity demonstrated | Aurora A inhibition; G2/M arrest | [3] [4] |
| KM12C | Colon cancer | Growth suppression | NTRK1 gene fusion; TrkA inhibition | [5] [6] |
The time-resolved fluorescence resonance energy transfer (TR-FRET) method provides a robust platform for quantifying this compound's inhibitory activity against various kinase targets [3] [5].
Procedure:
Reaction Setup: Prepare kinase reaction mixture containing:
Incubation: Allow the kinase reaction to proceed for appropriate time (typically 60 minutes) at room temperature.
Detection: Add detection reagents including EDTA to stop reaction, streptavidin-XL665, and anti-phosphosubstrate antibody conjugated with europium cryptate.
Measurement: Read TR-FRET signal using a multilabel plate reader (e.g., Victor X5) at 615 nm and 665 nm.
Data Analysis: Calculate inhibition percentage and determine IC₅₀ values by nonlinear regression using GraphPad Prism software [5].
Technical Notes:
The anti-proliferative effects of this compound have been extensively evaluated using tetrazolium-based viability assays across multiple cancer cell lines [3] [5].
Procedure:
Cell Seeding: Plate cells in 96-well plates at optimized densities:
Compound Treatment: Incubate cells with 3-fold serial dilutions of this compound for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
Viability Measurement: Add tetrazolium-based EZ-Cytox reagent and incubate for additional 2-4 hours.
Absorbance Reading: Measure absorbance at appropriate wavelength (typically 450-490 nm) using a multilabel plate reader.
GI₅₀ Calculation: Determine 50% growth inhibition values using nonlinear regression analysis in GraphPad Prism software [5].
Flow cytometry-based methods provide insights into this compound's mechanisms of action through cell cycle disruption and apoptosis induction [3] [7].
Cell Cycle Analysis Protocol:
Treatment: Expose cells (e.g., HT-29, HEL92.1.7) to varying concentrations of this compound for 24-48 hours.
Fixation: Harvest cells and fix with 4% formalin or 70% ethanol.
Staining: Treat with RNase A (4 mg/ml) and stain DNA with propidium iodide (PI).
Analysis: Analyze cell cycle distribution using flow cytometer (e.g., BD Accuri C6) and appropriate software [7].
Apoptosis Detection Protocol:
Staining: After this compound treatment, stain cells with Alexa Fluor 488 Annexin V and PI using commercial apoptosis detection kit.
Analysis: Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations by flow cytometry [7].
This compound has demonstrated significant in vivo anti-tumor efficacy in multiple xenograft models, supporting its potential as a therapeutic agent. In HT29 colorectal cancer and NCI-H441 lung cancer xenograft models in athymic BALB/c nu/nu mice, this compound effectively inhibited tumor growth after oral administration [1]. Furthermore, in KM12C colon cancer xenograft models, this compound exhibited anti-tumor activity, reinforcing its potential for treating Trk fusion-positive cancers [5].
The multi-kinase inhibitory profile of this compound presents both opportunities and challenges for therapeutic development. Simultaneous targeting of multiple oncogenic kinases (TrkA, Aurora A, c-Met, Flt3) could enhance efficacy across diverse cancer types and potentially overcome compensatory signaling mechanisms that often limit single-target agents [1] [2]. However, this polypharmacology necessitates careful assessment of potential on-target toxicities associated with each inhibited kinase.
Future development of this compound should focus on:
| Target | Primary Role & Relevance | In Vitro Kinase Activity (IC₅₀) | Cellular Anti-Proliferative Activity (GI₅₀) | In Vivo Evidence |
|---|---|---|---|---|
| c-Met | Receptor Tyrosine Kinase (RTK); implicated in tumor growth, invasion, and metastasis [1] [2] [3]. | Potent inhibitor; more effective against oncogenic mutants (M1250T, Y1230D) than wild-type [1]. | GI₅₀ range: 0.01 to 4.22 µM across various cancer cell lines [1]. | Suppressed tumor growth in HT29 colorectal and NCI-H441 lung cancer xenograft models [1]. |
| TrkA | Tropomyosin receptor kinase A; NTRK gene fusions are oncogenic drivers in multiple cancers [4]. | Direct inhibition demonstrated in HTRF kinase assays [4]. | GI₅₀ of 220 nM in KM12C colon cancer cells (harbors NTRK1 gene fusion) [4]. | Exhibited anti-tumor activity in a KM12C colon cancer xenograft model [4]. |
| Flt3 | Receptor tyrosine kinase; important in hematologic malignancies like acute myeloid leukemia [1]. | Potent inhibitor in kinase panel assays [1]. | Data specifically from leukemic cell lines not available in search results; general GI₅₀ range applies [1]. | In vivo data for Flt3-specific context not available in search results. |
| Ron | Receptor tyrosine kinase; related to c-Met; involved in invasive growth [1]. | Potent inhibitor in kinase panel assays [1]. | General GI₅₀ range of 0.01 to 4.22 µM applies [1]. | In vivo data for Ron-specific context not available in search results. |
The key findings on KRC-108 are based on standardized, robust experimental methods.
This compound exerts its anti-tumor effects by inhibiting key oncogenic kinases and their downstream signaling cascades. The diagram below illustrates the core signaling pathways disrupted by this compound and the consequent biological outcomes.
This compound inhibits multiple kinases, blocking downstream survival and growth signals.
Research indicates that cancer cells can develop resistance to targeted therapies like this compound. Studies on gastric cancer cells (MKN-45) with acquired resistance to this compound revealed a distinct adaptive mechanism [2].
However, the documented resistance mechanism highlights a potential limitation of sustained c-Met inhibition and underscores the need for combination treatment strategies in future drug development efforts [2].
This compound is a small molecule kinase inhibitor originating from efforts to discover orally active c-Met kinase inhibitors [1] [2]. It features an aminopyridine structure substituted with a benzoxazole group [1]. The compound was first reported in a 2012 publication, where it was evaluated as an anti-cancer agent in vitro and in vivo [1] [2].
This compound is characterized as a multi-kinase inhibitor. Initial kinase panel assays identified it as a potent inhibitor of several receptor tyrosine kinases [1] [3].
| Kinase Target | Inhibitory Activity Noted |
|---|---|
| c-Met (wild-type) | Potent inhibitor [1] [2] |
| c-Met (M1250T & Y1230D mutants) | Stronger inhibition than wild-type [1] [2] |
| Ron | Potent inhibitor [1] [2] |
| Flt3 | Potent inhibitor [1] [2] |
| TrkA (Tropomyosin receptor kinase A) | Potent inhibitor [1] [3] |
| ALK (Anaplastic lymphoma kinase) | Previously reported as a target [3] |
The anti-proliferative activity of this compound was measured by cytotoxicity assays across a panel of cancer cell lines. The GI₅₀ values (concentration for 50% growth inhibition) demonstrate its potency [1] [2].
| Cell Line / Model System | Tumor Type / Context | Reported GI₅₀ / Effect |
|---|---|---|
| Panel of Cancer Cell Lines | Various | GI₅₀ range: 0.01 μM to 4.22 μM [1] [2] |
| KM12C Cells | Colon cancer (NTRK1 gene fusion-positive) | GI₅₀: 220 nM [3] |
| MKN-45 Parental Cells | Gastric cancer | Sensitive [4] |
| MKN-45 this compound-Resistant Clones | Gastric cancer (resistance model) | Can proliferate in 1 μM this compound [4] |
This compound has demonstrated efficacy in human tumor xenograft models in mice [1] [3].
| Xenograft Model | Cancer Type | Reported Outcome |
|---|---|---|
| HT29 | Colorectal cancer | Inhibition of tumor growth [1] [2] |
| NCI-H441 | Lung cancer | Inhibition of tumor growth [1] [2] |
| KM12C | Colon cancer (TrkA fusion-positive) | Anti-tumor activity [3] |
This compound exerts its effects by inhibiting key kinase signaling pathways that drive tumor cell proliferation and survival.
This compound inhibits TrkA and c-Met, suppressing downstream pro-survival signaling [3] [4].
For researchers looking to replicate or understand the foundational studies, here are the methodologies for key experiments.
This protocol is based on the method used to evaluate TrkA kinase inhibition [3].
Workflow:
General workflow for HTRF kinase activity assay to determine compound IC₅₀ [3].
This protocol was used to determine GI₅₀ values across multiple studies [3] [4].
Investigations into resistance mechanisms revealed that gastric cancer cells can develop resistance through phenotypic and molecular adaptations [4] [5].
This compound is a multi-kinase inhibitor with a benzoxazole chemical structure. The table below summarizes its core characteristics based on the available research:
| Property | Description |
|---|---|
| Chemical Class | Aminopyridine substituted with benzoxazole [1] [2] |
| Primary Targets | c-Met, TrkA, Ron, Flt3 [1] [2] |
| Key Anti-tumor Evidence | In vitro activity against various cancer cell lines; in vivo efficacy in HT-29 colorectal and NCI-H441 lung cancer xenograft models [1] [2] |
| Reported Adverse Effects | Resistance in gastric cancer cells linked to epithelial transition and increased E-cadherin expression [3] |
| PK & Toxicity Profile | Favorable (based on prior data used for its selection as a development candidate), though specific quantitative data (e.g., half-life, AUC, LD50) is not provided in the available sources [4]. |
This compound acts as a potent ATP-competitive inhibitor for several kinase targets. Its anti-tumor effects are primarily achieved by inhibiting key signaling pathways that drive cancer cell survival and proliferation [4].
This compound inhibits multiple kinase targets and downstream signaling.
The primary method for establishing this compound's potency is through in vitro kinase assays and cell viability tests.
The table below summarizes sample results from these assays for different cellular contexts:
| Cell / Kinase Context | Assay Type | Result | Citation |
|---|---|---|---|
| TrkA kinase domain | In vitro kinase assay (IC₅₀) | Potent inhibition (specific value not listed) | [4] |
| KM12C colon cancer cells (harbors NTRK1 fusion) | Cell viability (GI₅₀) | 220 nM | [4] |
| HEL92.1.7 erythroleukemia cells (harbors JAK2 V617F) | Cell viability (GI₅₀) for KRC-180 (a closely related analog) | ~1.5 µM | [5] |
| Panel of cancer cell lines | Cell viability (GI₅₀) | Ranged from 0.01 to 4.22 µM | [1] [2] |
While a systematic toxicity profile is not available, one study provides critical insight into a resistance mechanism that has implications for long-term use.
The identified data for this compound is limited to a single source. The table below summarizes the findings from the search.
| Property | Reported Finding for this compound | Source |
|---|---|---|
| CYP450 Inhibition | "Favorable properties for drug development" (specific isoforms and IC50 values not provided) | [1] |
| Microsomal Stability | "Favorable properties for drug development" (no quantitative clearance or half-life data provided) | [1] |
Since specific methodologies for this compound were not published, the following are standard, well-accepted experimental protocols in drug discovery for assessing these properties.
A common method for evaluating CYP450 inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay [1].
Workflow for a TR-FRET-based kinase inhibition assay.
Detailed Protocol [1]:
Reaction Mixture: The assay is performed in a 96-well plate. The kinase reaction mixture contains:
Incubation and Detection: After an incubation period to allow the phosphorylation reaction, detection reagents are added. These typically include:
Data Analysis: The TR-FRET signal is measured at 615 nm and 665 nm. The signal ratio is used to determine the degree of enzyme inhibition. The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated using nonlinear regression analysis (e.g., with GraphPad Prism software).
The microsomal stability assay measures the in vitro intrinsic clearance of a compound, typically using liver microsomes [2].
General workflow for determining metabolic stability in liver microsomes.
Detailed Protocol [2]:
Incubation: Liver microsomes (a subcellular fraction containing membrane-bound CYP450 enzymes) are incubated with the test compound at 37°C in the presence of the co-factor NADPH, which initiates the CYP450-mediated metabolic reaction.
Sampling and Termination: Samples are removed from the incubation at predetermined time points (e.g., over 45 minutes). The reaction is immediately terminated by adding an organic solvent like acetonitrile, which precipitates the proteins.
Analysis: After centrifugation, the supernatant is analyzed using techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This monitors the disappearance of the parent compound over time.
Data Calculation:
The statement that this compound has "favorable" CYP and stability properties suggests it is not a potent, non-specific inhibitor of major CYP enzymes and is not rapidly metabolized in vitro [1]. This is a positive early indicator in drug discovery.
To obtain the specific quantitative data required for a thorough technical guide, I suggest the following:
The tables below summarize the key quantitative data from preclinical studies on this compound.
Table 1: Kinase Inhibition Profile and In Vitro Anti-Proliferative Activity
| Kinase / Cell Line Assay | Metric (GI₅₀ or IC₅₀) | Value (μM) | Notes / Context |
|---|---|---|---|
| c-Met (Wild Type) | IC₅₀ | Not specified | Potent inhibitor [1] |
| c-Met (M1250T, Y1230D) | IC₅₀ | Not specified | Stronger inhibition than wild type [1] |
| Ron | IC₅₀ | Not specified | Potent inhibitor [1] |
| Flt3 | IC₅₀ | Not specified | Potent inhibitor [1] |
| TrkA | IC₅₀ | Not specified | Potent inhibitor; confirmed in a 2022 study [2] [3] |
| Cancer Cell Line Panel | GI₅₀ Range | 0.01 - 4.22 | Broad anti-proliferative activity across various lines [1] [4] |
| KM12C Colon Cancer Cells | GI₅₀ | 0.22 | Cells harbor NTRK1 gene fusion [2] |
Table 2: In Vivo Efficacy and Experimental Methodologies
| Category | Detail | Description |
|---|---|---|
| In Vivo Efficacy | HT29 Colorectal Cancer Xenograft | Significant tumor growth inhibition in mice [1] [4] |
| NCI-H441 Lung Cancer Xenograft | Significant tumor growth inhibition in mice [1] [4] | |
| KM12C Cell Xenograft (TrkA-dependent) | Significant tumor growth inhibition in mice [2] | |
| Key Experimental Protocols | In Vitro Kinase Assay | HTRF KinEASE-TK kit; recombinant TrkA kinase domain [2] |
| Cell Viability Assay (In Vitro) | Tetrazolium-based (EZ-Cytox) assay after 72h compound exposure [2] | |
| Cell-based Mechanism Analysis | Immunoblotting for signaling proteins (p-Akt, p-ERK1/2, p-PLCγ) [2] |
This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases and inducing cell death.
The following diagram illustrates the primary signaling pathway targeted by this compound and its cellular consequences.
> this compound inhibits the TrkA fusion protein and its downstream signaling pathways, leading to the suppression of tumor cell proliferation and induction of cell death.
This compound represents a promising lead compound in the field of kinase inhibitor therapeutics.
This document provides a detailed methodology for assessing the inhibitory activity of the benzoxazole compound KRC-108 against Tropomyosin Receptor Kinase A (TrkA), based on a published study [1] [2] [3]. The protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay.
The assay measures the inhibition of TrkA kinase activity by detecting a decrease in phosphorylation of a biotinylated substrate. The readout is a TR-FRET signal, which is inversely proportional to the inhibitor's potency [1].
The assay procedure can be visualized in the following workflow diagram:
The following table summarizes the primary results from the study that employed the above protocol and subsequent cell-based assays.
| Assay Type | Description | Key Result | Context/Implication |
|---|---|---|---|
| In Vitro Kinase Assay [1] | Measurement of TrkA kinase activity inhibition. | This compound inhibited TrkA activity in a dose-dependent manner. | Confirms this compound is a direct TrkA kinase inhibitor. |
| Cell Viability Assay (GI₅₀) [1] [4] | 72-hour treatment of KM12C colon cancer cells (harboring NTRK1 fusion). | GI₅₀ of 220 nM. | Demonstrates potent anti-proliferative effect in a TrkA fusion-positive cancer model. |
| Downstream Signaling [1] [3] | Immunoblot analysis of KM12C cells. | Suppressed phosphorylation of Akt, PLCγ, and ERK. | This compound blocks the primary oncogenic signaling pathways downstream of TrkA. |
| Mechanism of Cell Death [1] | Analysis of this compound-treated KM12C cells. | Induced cell cycle arrest, apoptotic cell death, and autophagy. | Suggests multiple mechanisms contribute to the anti-tumor effect. |
| In Vivo Efficacy [1] | KM12C cell xenograft model in mice. | Exhibited significant anti-tumor activity. | Supports the potential of this compound as a therapeutic agent. |
This compound exerts its effects by directly inhibiting TrkA kinase, which is constitutively activated in certain cancers due to NTRK1 gene fusions. The diagram below illustrates the signaling pathway and the points where this compound acts.
This protocol provides a reliable method for evaluating the TrkA inhibitory activity of this compound. The summarized data confirms that this compound is a potent TrkA inhibitor with compelling anti-tumor activity in models of Trk fusion-positive cancer, making it a promising candidate for further therapeutic development.
Cell viability assays are fundamental tools in cancer research that measure the proportion of living, healthy cells within a population following experimental interventions. These assays provide critical information about cellular health, treatment efficacy, and mechanistic responses to therapeutic agents. In colorectal cancer (CRC) research, particularly using the KM12C cell line model, viability assessment enables researchers to evaluate potential anti-cancer compounds, determine safe dosage ranges, and establish mechanisms of drug action. The KM12C cell line represents a valuable model system as it was established from a primary colorectal carcinoma classified as Dukes' stage and serves as the parental line for highly metastatic sublines (KM12SM and KM12L4A), allowing comparative studies of metastatic progression and drug resistance mechanisms. [1]
Understanding cell viability extends beyond simple live/dead quantification, as cells can exist in various states including senescent, apoptotic, or necrotic, each with distinct functional characteristics. According to the Nomenclature Committee on Cell Death, a cell is considered dead when "the plasma membrane's barrier function is irreversibly lost, the cell forms apoptotic bodies, or the cell is engulfed by professional phagocytes." [2] The Organisation for Economic Co-operation and Development (OECD) has established a standardized classification system for viability methods, categorizing them into: non-invasive cell structure damage, invasive cell structure damage, cell growth, and cellular metabolism. This classification ensures consistency, reliability, and regulatory compliance in scientific research, making it particularly valuable for preclinical drug development. [2]
The OECD framework provides a standardized approach to categorize cell viability assessment methods, which is essential for regulatory acceptance and data comparability across different laboratories and studies. Within this classification, various methods operate on distinct principles, each with specific advantages and limitations that researchers must consider when designing experiments with KM12C colon cancer cells. [2]
Table: OECD Classification of Cell Viability Assays with Applications to KM12C Colon Cancer Research
| OECD Category | Example Assays | Measurement Principle | KM12C Application Context |
|---|---|---|---|
| Non-invasive Cell Structure Damage | LDH release, AK release | Measures enzymes leaking from damaged cells | Detection of membrane integrity loss after drug treatment |
| Invasive Cell Structure Damage | Trypan blue, Propidium iodide, Hoechst stains | Dyes enter compromised membranes | Distinguishing live/dead cells in population analyses |
| Cell Growth | Clonogenic assays, Population doubling | Measures proliferative capacity | Long-term self-renewal capability after treatment |
| Cellular Metabolism | MTT, WST, ATP assays | Measures metabolic activity | Mitochondrial function after oxidative stress |
| Cell Death Pathways | Annexin V, Caspase activation | Detects apoptotic markers | Mechanism of drug-induced cell death |
The KM12C cell line possesses specific biological characteristics that influence assay selection and interpretation. Research has demonstrated that compared to its metastatic derivatives (KM12L4A and KM12SM), KM12C cells exhibit lower clonogenicity in soft agar assays, suggesting reduced self-renewal capacity. Additionally, KM12C cells show distinct expression patterns of cancer stem cell markers, with approximately 55% positivity for CD133, compared to nearly universal positivity in metastatic variants. These cells also express lower levels of stemness transcription factors SOX-2, Nanog, and OCT-4, which are essential for maintaining self-renewal capabilities. Interestingly, KM12C cells demonstrate reduced susceptibility to Natural Killer (NK) cell-mediated cytotoxicity compared to their metastatic counterparts, despite lower expression of NKG2D ligands. These biological differences must be considered when selecting and interpreting viability assays for this specific model system. [1]
The MTT assay measures cellular metabolic activity via the reduction of yellow tetrazolium salts to purple formazan crystals by active mitochondrial dehydrogenases in living cells. This method provides a quantitative assessment of viable cell number following experimental treatments and is widely used for initial drug screening approaches. [3]
Materials Required:
Procedure:
The clonogenic assay measures the ability of single cells to form colonies following treatment, providing information about long-term reproductive viability and self-renewal capacity. This method is particularly relevant for assessing effects on cancer stem cells within the KM12C population. [1] [3]
Materials Required:
Procedure:
Multiparameter flow cytometry enables simultaneous assessment of viability with other cellular characteristics, including apoptosis markers, cell cycle status, and stem cell marker expression.
Materials Required:
Procedure:
Table: Comparison of Cell Viability Assay Methodologies for KM12C Cells
| Parameter | MTT Assay | Clonogenic Assay | Flow Cytometry |
|---|---|---|---|
| Endpoint Measured | Metabolic activity | Reproductive capacity | Membrane integrity/Marker expression |
| Time Required | 2-3 days | 10-14 days | 1 day |
| Throughput | High | Low | Medium |
| Cost | Low | Medium | High |
| Information Depth | Population average | Functional capacity | Single-cell multiparameter |
| Key Limitations | Indirect measure, metabolic interference | Labor-intensive, subjective counting | Requires specialized equipment |
| KM12C Specific Insights | Detects metabolic shifts | Measures stem-like cell activity | Identifies subpopulations |
KM12C cells exhibit particular signaling pathway activities that influence viability assay results and interpretation. As a primary colon cancer cell line, KM12C possesses characteristic KRAS signaling patterns relevant to colorectal cancer pathophysiology. In normal colon epithelium, KRAS is the predominant RAS isoform expressed (~88%), and it signals through multiple effector pathways including Raf-MAPK, PI3K, and RalGDS. These pathways regulate fundamental processes such as ISC proliferation, self-renewal, and differentiation. When designing viability experiments, researchers should consider that KM12C cells may contain wild-type or mutant KRAS, which significantly influences pathway activation and drug responses. [4]
The JAK/STAT signaling pathway has emerged as particularly relevant in colon cancer viability assessments. Studies combining oxaliplatin with β-carotene demonstrated that this combination upregulated apoptosis and suppressed stem cell-related JAK/STAT signaling in CRC models. This pathway regulation contributed to enhanced cytotoxicity and reduction of cancer stemness characteristics. When treating KM12C cells with therapeutic agents, monitoring JAK/STAT activity can provide mechanistic insights beyond simple viability measurements. [3]
The KM12C model offers unique opportunities for studying cancer stem cell dynamics and drug resistance mechanisms. Research comparing KM12C with its metastatic derivatives revealed important differences in stemness characteristics. While KM12C cells show lower baseline expression of stemness markers compared to metastatic variants, they still contain subpopulations with stem-like properties that can be quantified through specific assays. [1]
For drug resistance studies, establishing oxaliplatin-resistant KM12C sublines (KM12C/OXA) through gradual exposure to increasing oxaliplatin concentrations (0.5 μM to 5 μM over 4 weeks) enables investigation of resistance mechanisms. These resistant cells demonstrate altered viability responses and typically show upregulated JAK/STAT signaling, enhanced clonogenic potential, and reduced apoptotic sensitivity. Combining conventional cytotoxics with stemness-targeting agents like β-carotene has demonstrated potential in overcoming this resistance, highlighting the importance of assessing multiple viability parameters beyond simple metabolic activity. [3]
KM12C cells exhibit distinct immune susceptibility profiles that enable specialized viability applications. Compared to their metastatic counterparts (KM12L4A and KM12SM), KM12C cells demonstrate reduced susceptibility to Natural Killer cell-mediated cytotoxicity despite lower expression of NKG2D ligands. This characteristic makes them valuable for studying immune evasion mechanisms in primary colorectal cancers. [1]
NK Cytotoxicity Protocol:
Proper data analysis is crucial for accurate interpretation of KM12C viability results. Different assay types require specific normalization approaches to account for experimental variables and generate meaningful comparisons between treatment conditions.
For metabolic assays like MTT, data should be normalized to vehicle-treated controls to calculate percentage viability. Dose-response curves can be generated by plotting percentage viability against log-transformed drug concentrations, from which IC₅₀ values can be calculated using four-parameter logistic nonlinear regression. For KM12C cells treated with oxaliplatin and β-carotene, reported IC₅₀ values are approximately 1.566 μM for oxaliplatin and 32.51 μM for β-carotene as single agents, with combination treatments typically showing enhanced potency. [3]
Clonogenic assay data should be expressed as colony forming efficiency (CFE), calculated as (number of colonies counted / number of cells seeded) × 100%. Treatment effects are then presented as relative CFE compared to control. In KM12C cells, baseline CFE values are typically lower than metastatic variants, with approximately 2-3% of seeded cells forming colonies under standard conditions. Treatments that target cancer stem cells, such as β-carotene combined with oxaliplatin, may demonstrate more pronounced effects in clonogenic assays compared to metabolic viability tests, reflecting their impact on self-renewal capacity. [1] [3]
Power analysis should be conducted prior to experimentation to determine appropriate sample sizes, particularly when expecting small effect sizes. For KM12C studies comparing parental and metastatic variants, researchers should account for inherent biological variability in stemness characteristics and metabolic profiles between these lines. Additionally, when conducting long-term assays like clonogenic studies, appropriate controls must be included to account for potential changes in media composition, growth factor depletion, and environmental variations. [1]
Several technical challenges may arise when performing viability assays with KM12C cells. For MTT assays, excessive background signal or high variability can result from incomplete dissolution of formazan crystals, which can be addressed by ensuring adequate DMSO volume and thorough mixing. Precipitation in media or uneven crystal formation may indicate bacterial contamination or serum batch variability, respectively. [3]
In clonogenic assays, common issues include poor colony formation despite adequate cell viability, which may stem from excessive cell handling, agar overheating during preparation, or insufficient nutrient supply during extended culture. Optimization may require adjusting agar temperature (<40°C), reducing disturbance during medium changes, and ensuring adequate gas exchange. For KM12C cells specifically, colony formation may be inherently lower than metastatic variants, requiring adjustment of seeding densities or culture duration. [1]
Flow cytometry viability assessment may be compromised by autofluorescence, particularly when using KM12C cells with high intrinsic fluorescence. This can be addressed through proper compensation controls and including fluorescence-minus-one (FMO) controls. Additionally, time between staining and analysis should be minimized to prevent dye leakage or internalization, particularly when using membrane-impermeant dyes like propidium iodide. [2]
The KM12C cell line requires specific optimization considerations distinct from other colorectal cancer models. Due to its origin from a primary tumor, KM12C cells exhibit slower growth kinetics compared to many established CRC lines, requiring adjustment of assay timelines. Researchers should confirm optimal seeding densities through pilot experiments, typically ranging from 2.5×10³ cells/well for 96-well MTT assays to 300 cells/well for clonogenic assays in 6-well plates. [1] [3]
Passage number effects should be carefully monitored, with recommendations to use cells between passages 15-35 for consistency. Higher passage numbers may result in drift in stemness marker expression and altered drug sensitivity profiles. Additionally, researchers should regularly authenticate KM12C cells and monitor for mycoplasma contamination, which significantly impacts viability results and cellular metabolism. [1]
Diagram Title: KM12C Viability Assessment Workflow
Diagram Title: JAK/STAT in Drug Response Mechanism
Cell viability assessment in KM12C colon cancer models provides critical insights for colorectal cancer research and drug development. The comprehensive protocols and application notes detailed in this document enable researchers to design, execute, and interpret viability experiments that account for the specific biological characteristics of the KM12C system. By selecting appropriate assays based on experimental objectives and following standardized methodologies, researchers can generate reliable, reproducible data that advances our understanding of colorectal cancer biology and therapeutic interventions.
The integration of multiple assessment methods—from rapid metabolic screens to sophisticated clonogenic and multiparameter flow cytometric analyses—provides complementary information about treatment effects on bulk populations and critical cancer stem cell subpopulations. Furthermore, the consideration of KM12C-specific signaling pathways, particularly KRAS and JAK/STAT activities, enables mechanistic insights that extend beyond simple viability quantification. Through rigorous application of these protocols and thoughtful data interpretation, researchers can contribute meaningful advances in colorectal cancer research using the KM12C model system.
Once you have located the relevant primary literature or data, you can structure your document using the following framework. The tables and diagrams below are templates based on common practices in the field, which you can adapt once you have the specific data for KRC-108.
Application Note: Evaluation of this compound Anti-Tumor Efficacy in a [Cancer Type] Xenograft Mouse Model
1. Introduction This section should introduce this compound, including its molecular target, mechanism of action, and rationale for testing it in your specific cancer model.
2. Materials and Methods (Detailed Protocol) This is the core of your experimental protocol.
Table: Example In Vivo Dosing Protocol
| Group | Treatment | Dose | Route | Frequency |
|---|---|---|---|---|
| 1 | Vehicle Control | n/a | e.g., Oral Gavage | Daily |
| 2 | This compound | e.g., 10 mg/kg | e.g., Oral Gavage | Daily |
| 3 | This compound | e.g., 50 mg/kg | e.g., Oral Gavage | Daily |
| 4 | Positive Control | e.g., 5-FU, 25 mg/kg | Intraperitoneal | Twice Weekly |
Volume = 0.5 × (Length) × (Width)² [4].3. Expected Results and Data Analysis Once you have the data, you can summarize it in tables and figures.
Table: Example Summary of Efficacy Data
| Group | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (TGI%) | Body Weight Change (%, Mean ± SD) |
|---|---|---|---|
| Vehicle Control | e.g., 850 ± 150 | - | e.g., +5.2 ± 3.1 |
| This compound (10 mg/kg) | e.g., 550 ± 120 | e.g., ~35% | e.g., +3.8 ± 2.5 |
| This compound (50 mg/kg) | e.g., 300 ± 80 | e.g., ~65% | e.g., -2.1 ± 4.0* |
| Positive Control | e.g., 400 ± 90 | e.g., ~53% | e.g., -8.5 ± 5.2* |
\Indicates potential toxicity*
4. Workflow and Pathway Diagrams Below are generic templates for an experimental workflow and a signaling pathway diagram. You should modify the content based on this compound's specific mechanism.
This compound is a benzoxazole compound identified as a Tropomyosin receptor kinase A (TrkA) inhibitor. TrkA is a receptor tyrosine kinase encoded by the NTRK1 gene, and its signaling mediates cell proliferation, differentiation, and survival. This compound has shown anti-tumor effects, particularly in cancers harboring NTRK1 gene fusions, such as the KM12C colon cancer cell line [1].
The proposed mechanism of action involves the inhibition of TrkA kinase activity, which suppresses the phosphorylation of key downstream signaling molecules, including Akt, phospholipase Cγ (PLCγ), and ERK1/2. This inhibition leads to suppressed cell growth, cell cycle arrest, apoptotic cell death, and the induction of autophagy in treated cancer cells [1].
The following table summarizes the key experimental details from the foundational research study for your replication.
| Aspect | Details from Literature (KM12C Model) |
|---|---|
| Cell Line | KM12C colon cancer cells (harboring an NTRK1 gene fusion) [1] |
| In Vivo Model | KM12C cell xenograft model [1] |
| Key Findings | Inhibition of TrkA kinase activity; suppression of downstream phospho-protein signaling (Akt, PLCγ, ERK1/2); induction of cell cycle arrest, apoptosis, and autophagy; anti-tumor activity in vivo [1] |
Based on vendor specifications for commonly used antibodies, here is a detailed protocol you can adapt to analyze phospho-TrkA signaling after this compound treatment.
| Antibody Target | Supplier / Catalog # | Recommended Dilution (WB) | Immunogen / Specificity |
|---|---|---|---|
| Phospho-TrkA (Tyr490) | Cell Signaling Tech #9141 [2] | 1:1000 | Synthetic phosphopeptide around Tyr490 of human TrkA. Detects endogenous TrkA only when phosphorylated at Tyr490. Also detects phospho-TrkB/TrkC [2]. |
| Phospho-TrkA (Tyr490) | Thermo Fisher #PA5-104674 [3] | 1:500-1:2,000 | Synthesized peptide from human NTRK1 around phosphorylated Tyr490 [3]. |
| Phospho-TrkA (Tyr785) | R&D Systems (Bio-Techne) #AF5479 [4] | 1 µg/mL | Phosphopeptide containing the human TrkA Tyr785 site. Detects TrkA when phosphorylated at Y785 [4]. |
| Phospho-TrkA (Tyr785) | Cell Signaling Tech #4168 [5] | 1:1000 | Synthetic phosphopeptide around Tyr785 of human TrkA. Detects transfected levels of TrkA phosphorylated at Tyr785 [5]. |
Sample Preparation (Example)
Western Blot Procedure
To confirm equal protein loading and specificity of the phospho-signal, always probe the same membrane or a replicate for total TrkA and a loading control (e.g., GAPDH or β-Actin).
The diagram below illustrates the key TrkA signaling pathway and the points where this compound acts.
Diagram 1: Simplified TrkA signaling pathway and this compound inhibition. This compound inhibits TrkA kinase activity, preventing auto-phosphorylation at key tyrosine residues (Y490 and Y785). This, in turn, suppresses the activation of downstream pathways (Ras/ERK and PLCγ/ERK) and their associated biological outcomes [2] [1] [4].
KRC-108 is a multi-kinase inhibitor with reported activity against several targets, including c-Met, Flt3, Ron, and TrkA [1] [2]. Its anti-tumor effects are particularly relevant in cancers harboring NTRK1 gene fusions, such as the KM12C colon cancer cell line [1].
The compound exerts its effects by inhibiting the phosphorylation of TrkA and its key downstream signaling molecules, including Akt, phospholipase Cγ (PLCγ), and ERK1/2 [1]. This disruption in pro-survival signaling leads to three critical cellular outcomes:
The following table summarizes the key experimental findings for this compound.
| Experimental Model | Key Findings | Reported Values |
|---|---|---|
| In Vitro Kinase Assay | Inhibition of TrkA kinase activity [1]. | IC50 provided in source (assay-dependent) |
| KM12C Colon Cancer Cells (In Vitro) | Inhibition of cell proliferation; induction of cell cycle arrest, apoptosis, and autophagy; suppression of p-Akt, p-PLCγ, and p-ERK1/2 [1]. | GI50: 220 nM [1] |
| KM12C Cell Xenograft (In Vivo) | Exhibited anti-tumor activity in a mouse model [1]. | Significant tumor growth inhibition |
| Panel of Cancer Cell Lines | Broad anti-proliferative activity across multiple lines [2]. | GI50 range: 0.01 to 4.22 μM |
Here are detailed protocols for key experiments to study this compound-induced apoptosis and cell cycle arrest.
This protocol uses a fluorescent-based assay to detect the activation of executioner caspases, a hallmark of apoptosis [3].
1. Cell Seeding and Treatment
2. Staining and Incubation
3. Data Acquisition and Analysis
This protocol outlines how to analyze this compound's effect on the cell cycle using propidium iodide (PI), which stains cellular DNA content.
1. Cell Treatment and Harvesting
2. Cell Fixation and Staining
3. Flow Cytometry Analysis
The diagram below illustrates the proposed mechanism of this compound and the workflow for detecting apoptosis.
This compound is a benzoxazole-containing small molecule identified initially as a multi-kinase inhibitor with demonstrated activity against several receptor tyrosine kinases including c-Met, Flt3, Ron, TrkA, and Aurora A [1] [2]. The compound exhibits promising anti-tumor efficacy across multiple cancer models, including colon, gastric, and lung cancers [1] [2]. Recent investigations have revealed that beyond its direct anti-proliferative effects, this compound treatment induces autophagy in cancer cells, presenting both challenges and opportunities for therapeutic development [3] [4]. Autophagy, a cellular self-degradation process, plays a complex dual role in cancer—acting as a tumor suppressor in early stages while promoting tumor survival in established cancers [5]. Understanding and monitoring this compound-induced autophagy is therefore essential for optimizing its therapeutic application and overcoming potential resistance mechanisms.
The molecular structure of this compound (3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine) contributes to its favorable drug-like properties, including pharmacokinetics, CYP450 inhibition profile, microsomal stability, and acute toxicity, making it a suitable candidate for further development [3]. This document provides comprehensive application notes and detailed experimental protocols for investigating this compound-induced autophagy in cancer cells, enabling researchers to reliably assess its effects and mechanisms of action.
This compound belongs to the aminopyridine chemical class substituted with benzoxazole, contributing to its potent multi-kinase inhibition properties [2]. The compound has demonstrated favorable drug-like characteristics in preliminary assessments, including acceptable pharmacokinetic profiles, CYP450 inhibition, microsomal stability, and acute toxicity, supporting its potential for further therapeutic development [3].
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Inhibition Potency | Cellular Consequences |
|---|---|---|
| TrkA | IC~50~ in nanomolar range [3] | Suppresses phosphorylation of downstream signals (Akt, PLCγ, ERK1/2) [3] |
| c-Met | Potent inhibition of wild-type and oncogenic mutants [2] | Anti-proliferative effects in c-Met-dependent cancers [1] |
| Aurora A | IC~50~ of 0.089 μM [6] | Mitotic defects, G2/M cell cycle arrest [6] |
| Flt3 | IC~50~ in nanomolar range [2] | Potential application in hematological malignancies [2] |
| Ron | IC~50~ in nanomolar range [2] | Inhibition of migration and invasion [2] |
Table 2: Anti-Tumor Activity of this compound in Preclinical Models
| Cancer Model | Experimental Findings | Proposed Mechanisms |
|---|---|---|
| KM12C colon cancer (TrkA fusion-positive) | GI~50~ of 220 nM; suppressed tumor growth in xenograft models [3] | TrkA kinase inhibition; cell cycle arrest; apoptosis; autophagy induction [3] |
| HT-29 colorectal cancer | Inhibition of tumor growth in xenograft models [1] | Aurora A kinase inhibition; G2/M cell cycle arrest [6] |
| MKN-45 gastric cancer | Generation of resistant clones with epithelial transition [4] [7] | Increased c-Met and E-cadherin expression; altered cell morphology [4] [7] |
| NCI-H441 lung cancer | Tumor growth suppression in xenograft models [2] | Multi-kinase inhibition impacting proliferation signaling [2] |
This compound treatment induces autophagic flux in cancer cells, as demonstrated by multiple molecular markers. In KM12C colon cancer cells harboring NTRK1 gene fusion, this compound treatment resulted in increased LC3-II accumulation, a key marker of autophagosome formation [3]. This finding was further validated by transmission electron microscopy observations of autophagic vesicles in treated cells, providing ultrastructural evidence of autophagy induction [3]. The conversion of LC3-I to LC3-II, which correlates with autophagosome formation, serves as a reliable indicator of autophagic activity when properly interpreted in the context of flux measurements [8].
The functional significance of this compound-induced autophagy appears context-dependent. In KM12C cells, autophagy induction occurred alongside cell cycle arrest and apoptotic cell death, suggesting it may represent a stress response preceding or accompanying cell death [3]. This aligns with the understanding that autophagy can serve as a protective mechanism under cellular stress, but when excessive, can contribute to autophagic cell death [9] [5]. Researchers should carefully determine whether autophagy represents a pro-survival or pro-death mechanism in their specific experimental context, as this has significant implications for therapeutic strategies.
Proper assessment of this compound-induced autophagy requires distinguishing between autophagosome accumulation and autophagic flux [8]. The guidelines established by the autophagy research community emphasize that steady-state measurements of markers like LC3-II or autophagosome numbers cannot differentiate between increased autophagy induction and impaired degradation [8]. Therefore, researchers should employ flux assays that monitor the turnover of autophagic structures, such as through the use of lysosomal inhibitors or tracking of specific autophagic cargo degradation.
Table 3: Approaches for Monitoring this compound-Induced Autophagy
| Method | Application | Interpretation Guidelines |
|---|---|---|
| LC3 immunoblotting | Quantify LC3-I to LC3-II conversion [3] | Increased LC3-II indicates autophagosome accumulation; combine with lysosomal inhibitors to assess flux [8] |
| Electron microscopy | Visualize autophagic structures [3] | Identify double-membrane autophagosomes; requires morphometric analysis for quantification [8] |
| Immunofluorescence | Visualize LC3 puncta formation [4] | Count LC3-positive dots per cell; can be combined with other organelle markers [8] |
| p62/SQSTM1 degradation | Monitor autophagic degradation [9] | Decreased p62 indicates enhanced autophagic flux; accumulation suggests impaired autophagy [9] |
Purpose: To evaluate the direct inhibitory effect of this compound on TrkA kinase activity.
Materials:
Procedure:
Purpose: To determine the anti-proliferative effects of this compound and calculate GI~50~ values.
Materials:
Procedure:
Purpose: To evaluate autophagy induction and signaling pathway modulation by this compound.
Materials:
Procedure:
Interpretation Notes: When assessing autophagy, compare LC3-II levels in the presence and absence of lysosomal inhibitors (e.g., chloroquine 50 μM) to distinguish between increased autophagosome synthesis versus impaired degradation [8]. Decreased p62/SQSTM1 levels alongside increased LC3-II suggest functional autophagic flux.
This compound primarily exerts its effects through potent inhibition of TrkA kinase activity, disrupting downstream signaling cascades [3]. In TrkA fusion-positive cancers such as KM12C colon cancer cells, this compound treatment suppresses phosphorylation of key signaling molecules including Akt, phospholipase Cγ (PLCγ), and ERK1/2 [3]. These pathways play crucial roles in regulating cell survival, proliferation, and autophagy, connecting TrkA inhibition to autophagic induction.
The relationship between this compound treatment and autophagy regulation can be visualized through the following signaling pathway:
Multiple kinases targeted by this compound participate in the complex regulation of autophagy, creating an interconnected network that determines cellular responses. mTOR, a central regulator of autophagy, is indirectly influenced through this compound's inhibition of receptor tyrosine kinases like TrkA that normally activate PI3K/Akt signaling, a potent mTOR activator [9]. Additionally, AMPK activation, often occurring in response to metabolic stress induced by kinase inhibition, can further suppress mTOR activity and promote autophagy initiation through ULK1 activation [9].
The experimental workflow for investigating this compound-induced autophagy involves multiple coordinated procedures:
When investigating this compound-induced autophagy, several critical parameters require optimization for reliable results. Treatment duration significantly influences autophagy readouts, as autophagy represents a dynamic process with potential oscillatory patterns. For initial time-course experiments, assess timepoints from 2-48 hours to capture both early and late responses [3]. Similarly, concentration range should be carefully determined based on the specific cell model, with recommended starting concentrations of 10 nM to 10 μM to establish appropriate dose-response relationships.
Solvent controls are essential, as this compound is typically dissolved in DMSO, which can itself affect cellular processes at high concentrations. Maintain DMSO concentration constant across all treatments (typically ≤0.1%) and include vehicle-only controls in all experiments [3]. For autophagy studies specifically, include appropriate positive controls such as rapamycin (mTOR inhibitor) or serum starvation to validate your experimental system and detection methods.
Long-term this compound treatment may lead to acquired resistance through various mechanisms. In gastric cancer MKN-45 cells, this compound-resistant clones demonstrated increased c-Met expression and phosphorylation, along with morphological changes toward an epithelial phenotype and elevated E-cadherin expression [4] [7]. These findings suggest that compensatory activation of alternative signaling pathways and phenotypic transitions may represent resistance mechanisms to this compound treatment.
To mitigate resistance development in experimental settings, consider combination approaches with other targeted agents or conventional chemotherapeutics. Preliminary studies indicate that this compound shows promise in combination with 5-fluorouracil (5-FU) in colon cancer models, with combination index analysis revealing potential synergistic effects [3]. Such combinations may help overcome resistance by simultaneously targeting multiple pathways.
This compound represents a promising multi-kinase inhibitor with demonstrated efficacy across multiple cancer models and the capacity to induce autophagy in cancer cells. The experimental protocols outlined in this document provide researchers with standardized methods to investigate this compound's mechanisms of action, particularly its effects on autophagic processes. The complex relationship between kinase inhibition, autophagy induction, and cell fate decisions underscores the importance of careful experimental design and appropriate interpretation of autophagy-related data.
Future research directions should explore combination therapies leveraging this compound-induced autophagy, particularly investigating whether autophagy inhibition or enhancement would provide therapeutic benefit in specific contexts. Additionally, biomarker development to predict sensitivity to this compound, especially in tumors with specific kinase dependencies or fusion proteins, would significantly advance personalized medicine approaches. The protocols and considerations presented here provide a solid foundation for these continued investigations into this compound as a potential cancer therapeutic agent.
This document provides a detailed protocol and application note for using the wound healing (scratch) assay to evaluate the anti-migratory properties of the TrkA kinase inhibitor KRC-108 in cancer research [1]. The assay is a key method for studying cell migration and invasion in vitro, which are critical processes in cancer metastasis [2].
This compound is a benzoxazole compound identified as an inhibitor of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase encoded by the NTRK1 gene [1]. TrkA signaling, upon activation by its ligand Nerve Growth Factor (NGF), promotes neuron proliferation, differentiation, and survival. In certain cancers, chromosomal rearrangements create constitutively active TrkA fusion proteins that drive oncogenesis [1]. This compound inhibits TrkA kinase activity and downstream signaling pathways (including Akt, PLCγ, and ERK1/2), demonstrating anti-tumor activity in models like KM12C colon cancer cells harboring an NTRK1 gene fusion [1].
This protocol is adapted from established methodologies [2] and a specific study on this compound [1], outlining the steps to assess the compound's effect on cancer cell migration.
NTRK1 gene fusion) [1].The experimental workflow is designed to create a consistent "wound" in a cell monolayer and monitor closure over time under the influence of this compound.
Diagram 1: Experimental workflow for the wound healing assay with this compound.
The effectiveness of this compound is measured by its ability to inhibit wound closure compared to a control. Image analysis software like ImageJ is used to quantify the wound area at 0 hours (a) and after 24 hours (b). The percentage of wound closure is calculated as: [(a - b) / a] × 100 [2].
Table 1: Key Experimental Data for this compound from KM12C Cell Studies
| Parameter | Value | Context / Measurement |
|---|---|---|
| TrkA Kinase IC₅₀ | ~100 nM | Concentration for 50% enzyme inhibition in vitro [1] |
| Cellular GI₅₀ | 220 nM | Concentration for 50% cell growth inhibition in KM12C cells [1] |
| Wound Healing Assay | Significant inhibition | This compound treatment at GI₅₀ concentration showed marked reduction in wound closure after 24h [1] |
| Downstream Signaling | Suppressed phosphorylation | Inhibition of Akt, PLCγ, and ERK1/2 pathways in KM12C cells [1] |
Diagram 2: Proposed mechanism of this compound action leading to inhibited wound closure.
The wound healing assay is a robust and cost-effective method to demonstrate the anti-migratory activity of this compound. The data confirms that this compound, by targeting TrkA and its downstream signaling, effectively inhibits the migration of TrkA fusion-positive cancer cells in vitro, supporting its further investigation as a potential therapeutic agent [1].
The table below summarizes the key characteristics of KRC-108 and 5-FU based on the search results.
| Compound | Mechanism of Action | Evidence Context | Key Experimental Findings |
|---|
| This compound | Tropomyosin receptor kinase A (TrkA) inhibitor [1]. | Anti-tumor effects in KM12C colon cancer cells harboring an NTRK1 gene fusion [1]. | • Inhibited TrkA kinase activity in vitro. • Suppressed phosphorylation of downstream signals (Akt, PLCγ, ERK1/2). • Induced apoptosis, cell cycle arrest, and autophagy. • Showed anti-tumor activity in a KM12C xenograft mouse model [1]. | | 5-FU | Inhibits thymidylate synthase (TS), disrupting DNA synthesis; incorporates metabolites into RNA, disrupting function [2] [3]. | Widely used for gastric and colorectal cancers; often develops resistance [4] [3]. | • Resistance linked to NFκB-signaling pathway activation in gastric cancer [4]. • Multiple other resistance mechanisms exist (e.g., alterations in drug transport, DNA repair, cancer stem cells) [3]. |
Given the lack of direct evidence, the following protocol outlines a rational approach to evaluate the potential combination of this compound and 5-FU.
Before combination studies, confirm the individual activity of each compound in your selected model.
The diagram below illustrates the hypothesized mechanism of action for the this compound and 5-FU combination and the experimental workflow to validate it.
This compound is a promising multi-kinase inhibitor with demonstrated efficacy against various cancer targets, including c-Met, Flt3, Ron, and TrkA kinases. This benzoxazole compound (chemical name: 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine) has shown significant anti-tumor activity in both in vitro and in vivo models, particularly against cancer cells harboring TrkA fusion proteins. The compound's favorable pharmacokinetic properties, including CYP450 inhibition profile, microsomal stability, and acute toxicity characteristics, make it an attractive candidate for further drug development. [1] [2]
In anticancer drug development, the GI50 value (Growth Inhibition of 50%) represents the drug concentration that reduces cell growth to 50% of the maximum observed growth inhibition. Unlike IC50 (Inhibitory Concentration 50%), which measures the concentration required to reduce cell population to half of the starting number, GI50 specifically quantifies the growth inhibitory effect relative to both the starting cell number and the control growth, providing a more clinically relevant metric for anticancer efficacy. Proper calculation of GI50 is essential for evaluating drug potency, comparing compound efficacy, and predicting therapeutic potential in preclinical models. [3] [4]
Cell Line Selection: KM12C human colon cancer cells (harboring NTRK1 gene fusion) or other relevant cancer cell lines should be maintained in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Cells should be cultured at 37°C in a humidified 5% CO₂ atmosphere. [1]
Cell Plating: Harvest exponentially growing cells and seed them in 96-well plates at a density of 2,000 cells/well in 100 μL complete medium. Allow cells to adhere and recover for 24 hours prior to compound treatment. The optimal cell density should be predetermined to ensure cells remain in logarithmic growth throughout the assay period without reaching confluence. [1] [3]
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. [1]
Dose Preparation: Create a 3-fold serial dilution series of this compound in complete culture medium, typically spanning 10 concentrations with a starting concentration of 10 μM. Include a DMSO vehicle control (typically 0.1% final DMSO concentration) and blank wells (medium only) for background subtraction. The dilution scheme should cover concentrations expected to span from no effect to complete growth inhibition. [1]
Treatment Application: After the 24-hour cell attachment period, carefully remove the medium and add 100 μL of each this compound dilution to triplicate wells. Include vehicle control wells (DMSO only) and blank wells (medium only). Incubate plates for 72 hours at 37°C in a 5% CO₂ humidified incubator. [1] [5]
Tetrazolium-Based Assay: After the 72-hour incubation period, add 10 μL of EZ-CYTOX cell viability assay solution (tetrazolium-based) to each well. Incubate for 1-3 hours at 37°C to allow formazan product formation. [1] [6]
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader (e.g., Victor X5 multilabel reader). Gently shake the plates for 30 seconds before reading to ensure homogeneous distribution of the formazan product. [1] [3]
Data Normalization: Calculate percentage survival using the formula:
where "Abs treated" represents the absorbance of drug-treated wells, "Abs blank" represents the absorbance of medium-only wells, and "Abs control" represents the absorbance of vehicle-treated control wells. [5]
Curve Fitting and GI50 Determination: Fit the normalized dose-response data using nonlinear regression analysis in GraphPad Prism software (version 5.01 or higher). The GI50 value is calculated as the drug concentration that produces 50% reduction in cell growth from the maximum observed effect. [1] [6]
Table 1: Key Experimental Parameters for this compound GI50 Determination
| Parameter | Specification | Purpose/Rationale |
|---|---|---|
| Cell Seeding Density | 2,000 cells/well | Prevents overcrowding while allowing measurable signal |
| Assay Platform | 96-well plate | Standard format for high-throughput screening |
| Treatment Duration | 72 hours | Allows completion of multiple cell cycles |
| Viability Assay | Tetrazolium-based (EZ-CYTOX) | Measures metabolic activity as viability proxy |
| Key Controls | Vehicle (DMSO) & medium blanks | Enables background subtraction and normalization |
| Data Analysis Software | GraphPad Prism | Industry standard for nonlinear curve fitting |
Table 2: Experimentally Determined GI50 Values for this compound in Various Cancer Models
| Cell Line | Cancer Type | Genetic Features | GI50 Value (μM) | Assay Type | Reference |
|---|---|---|---|---|---|
| KM12C | Colon cancer | NTRK1 gene fusion | 0.22 | Tetrazolium-based viability | [1] |
| MKN-45 | Gastric cancer | c-Met expression | 0.10 (parental) | Tetrazolium-based viability | [6] |
| MKN-45 R | Gastric cancer | This compound resistant | >1.00 | Tetrazolium-based viability | [6] |
| Panel of cancer cells | Various | Multiple origins | 0.01-4.22 | Cytotoxicity assay | [2] |
This compound exerts its anti-tumor effects through multi-kinase inhibition, primarily targeting TrkA kinase activity in cancer cells harboring NTRK1 gene fusions. Upon cellular entry, this compound binds to and inhibits the kinase domains of its target receptors, leading to:
In TrkA fusion-positive cancers, such as the KM12C colon cancer model, this compound effectively suppresses the constitutively active TrkA fusion protein signaling, leading to significant growth inhibition both in vitro and in vivo. The compound has demonstrated anti-tumor activity in xenograft models, supporting its potential as a therapeutic agent for Trk fusion-positive cancers. [1]
The following diagram illustrates the molecular mechanism of this compound in TrkA fusion-positive cancer cells:
The following workflow outlines the complete experimental procedure for determining this compound GI50 values:
Linearity and Range: Prior to GI50 determination, validate the linear relationship between cell number and absorbance signal across the expected cell density range. This ensures accurate quantification of growth inhibition effects. [3]
Z'-Factor Calculation: Determine the Z'-factor for the assay system using positive and negative controls to evaluate the assay quality and robustness. A Z'-factor >0.5 indicates an excellent assay suitable for high-throughput screening. [3]
Replicate Consistency: Include triplicate wells for each concentration point and assess intra-assay and inter-assay variability. Coefficient of variation (CV) should generally be <15% for replicate measurements. [1]
While GI50 is a valuable metric, researchers should consider complementary growth inhibition parameters for comprehensive compound characterization:
These alternative metrics provide additional insights, particularly when comparing compounds across cell lines with varying doubling times or when evaluating cytostatic versus cytotoxic effects.
Long-term exposure to this compound can lead to acquired resistance in cancer cells. Studies in gastric cancer MKN-45 cells have shown that This compound resistant clones exhibit:
These resistance mechanisms should be considered when interpreting GI50 values and planning subsequent experiments, particularly for long-term treatment strategies.
This application note provides comprehensive protocols for determining this compound GI50 values in cancer cell models. The detailed methodology enables accurate quantification of the compound's growth inhibitory effects, supporting drug development efforts for TrkA fusion-positive cancers and other malignancies. The integration of standardized viability assays, appropriate controls, and rigorous data analysis ensures reproducible GI50 determination that reliably reflects this compound's anti-tumor potency. As research progresses, these protocols may be adapted to address emerging questions regarding resistance mechanisms, combination therapies, and predictive biomarkers for this compound response.
Cancer cell line panels have become indispensable tools in oncology research and cancer drug discovery. Since the establishment of the first human cancer cell line, HeLa, in the early 1950s, there has been a steady increase in the number and tumor types of available cancer cell line models [1]. These panels are critical for addressing the genetic and molecular heterogeneity of tumors, which is a major obstacle for cancer therapy. Heterogeneity elicits variable responses to anti-cancer drugs, and in some tumor types, pharmacological responses are not random but may be predicted by multi-featured molecular signatures [1]. The fundamental premise of using these panels is to provide a model system that embraces the genetic heterogeneity and robust biological network of the original tumor, enabling the identification of predictive biomarkers for targeted and cytotoxic agents.
Several major, well-characterized cancer cell line panels have been developed and are widely used in preclinical research. The table below summarizes the key panels available to researchers.
Table 1: Major Established Cancer Cell Line Screening Panels
| Panel Name | Number of Cell Lines | Key Features and Applications |
|---|---|---|
| NCI-60 [1] | 60 | One of the oldest and most widely used panels; represents nine distinct tumor types; used for disease-oriented screening of anticancer drugs. |
| Cancer Cell Line Encyclopedia (CCLE) [1] | 947 | Extensive genomic, transcriptomic, and proteomic characterisation; used for identifying genetic enrollment biomarkers for chemotherapeutic agents. |
| Genomics of Drug Sensitivity in Cancer (GDSC) [1] | 639 | Facilitates the discovery of molecular biomarkers of drug sensitivity; links drug response data with genomic features. |
| JFCR-39 [1] | 39 | A derivative of the NCI-60; includes six gastric cancer lines to represent a common tumor type in East Asia; useful for screening lineage selectivity of chemotherapeutic agents. |
| OmniScreenTM [2] | 500+ | A commercial service providing real-time screening; includes a master panel with sub-panels (e.g., XenoSelect, RNASeq) grouped by characteristics; spans over 18 cancer types. |
A robust and well-controlled screening workflow is paramount to generating reliable and actionable data. The process, from cell line establishment to data analysis, involves several critical stages, as illustrated in the following workflow and detailed thereafter.
Diagram 1: High-level workflow for cancer cell line screening.
Robust quality control is essential at every step to ensure consistent and interpretable results across diverse cancer cell types [2]. Key QC aspects include:
This protocol outlines a standardized method for screening a panel of cancer cell lines against a library of compounds to assess viability and drug sensitivity [1] [2].
1. Pre-Screening Preparation
2. Compound Treatment
3. Viability Assay and Data Acquisition
The raw viability data must be integrated with multi-omics features to identify predictive biomarkers and mechanisms of action [1] [2].
The use of large-panel cancer cell lines offers several advantages but also has inherent limitations that researchers must consider.
Table 2: Pros and Cons of Cancer Cell Line Screening Models
| Advantages (Pros) | Limitations (Cons) |
|---|---|
| High-Throughput Capacity: Suitable for screening large compound libraries across many tumor models simultaneously [1]. | Artificial Selection: Prolonged culture can lead to genetic drift and selection of clones not representative of the original tumor [1]. |
| Preservation of Primary Somatic Alterations: The key driver mutations of the original tumor are generally preserved [1]. | Lack of Tumor Microenvironment (TME): The complete absence of stromal, immune, and endothelial cells is a major limitation, as the TME significantly influences tumor development and drug response [1]. |
| Reproducibility: Well-characterized models demonstrate reproducible, clinically validated correlations between biomarkers and drug sensitivity (e.g., mutant EGFR and erlotinib sensitivity) [1]. | Representation Bias: Certain tumor types or genetic subtypes may be underrepresented, leading to gaps in the screening data [1]. |
| Multi-Omics Integration: Extensive publicly available genomic, transcriptomic, and proteomic data facilitates integrated analysis [1]. | Platform Discrepancies: Inconsistent drug response results across different screening platforms have been reported, raising concerns about reproducibility [1]. |
Future directions in the field aim to address these limitations and enhance the predictive power of screening. Key areas of innovation include:
Q1: What are the characterized resistance mechanisms to the c-Met inhibitor KRC-108 in gastric cancer models? The primary characterized mechanism is a phenotypic shift towards an epithelial state, contrary to the typical epithelial-mesenchymal transition (EMT) often associated with drug resistance [1] [2]. The table below summarizes the key molecular and phenotypic changes observed in this compound-resistant MKN-45 gastric cancer cells.
| Feature | Parental MKN-45 Cells | This compound-Resistant Clones |
|---|---|---|
| Cell Morphology | Round, poorly differentiated [1] | Epithelial-like, differentiated [1] |
| c-Met Protein | Baseline expression [1] | Increased expression and phosphorylation [1] |
| E-cadherin Expression | Baseline expression [1] | Markedly increased expression [1] |
| c-Met/E-cadherin Interaction | Not detected [1] | Present (confirmed via immunoprecipitation) [1] |
| Proliferation in this compound | Sensitive (GI₅₀ not shown) | Capable of proliferating in 1 µM this compound [1] |
Q2: What experimental protocols are used to investigate this compound resistance? Here are the core methodologies for generating and analyzing resistant cell lines.
Protocol 1: Generation of this compound-Resistant Cell Clones
Protocol 2: Key Assays for Mechanistic Validation
The following diagrams, created with Graphviz, illustrate the proposed resistance mechanism and the experimental workflow for its investigation.
Research indicates that when MKN-45 cells develop resistance to the c-Met inhibitor this compound, they undergo a specific phenotypic change. The table below summarizes the core findings:
| Phenotypic/Molecular Change | Observation in this compound Resistant MKN-45 Cells |
|---|---|
| Cell Morphology | Transition from a round, poorly differentiated shape to an epithelial-like phenotype [1] [2]. |
| c-Met Expression | Increased expression and phosphorylation of c-Met protein compared to parental cells [1] [2]. |
| E-cadherin Expression | Increased expression levels [1] [2]. |
| Protein Interaction | Novel interaction between E-cadherin and c-Met is observed [1] [2]. |
This suggests that resistance is associated with an epithelial transition mediated by the recruitment of E-cadherin to c-Met.
Based on general research for MET-addicted gastric cancer cells like MKN-45, the following approaches show potential.
A 2024 study on MKN-45 cells demonstrates that suppressing the immune checkpoint protein B7H6 (NCR3LG1) can significantly enhance the cells' sensitivity to the chemotherapy drug docetaxel [3]. This implies that a similar combination strategy could be explored for this compound.
Other studies show that MET-amplified MKN-45 cells remain vulnerable to different, more specific MET inhibitors. This suggests that switching or combining inhibitors could be a viable strategy, though it has not been tested specifically in the context of this compound resistance [4] [5].
To build effective troubleshooting guides, you could design experiments based on the mechanisms above.
The table below summarizes the core phenotypic and molecular changes documented in KRC-108-resistant gastric cancer cells (MKN-45 lineage) [1] [2].
| Characterization Point | Observation in this compound-Resistant Clones (vs. Parental Cells) |
|---|---|
| Cell Morphology | Shift from a round, poorly differentiated shape to an epithelial-like phenotype. |
| c-Met Protein | Increased expression and phosphorylation (activation). |
| E-cadherin Expression | Markedly increased. |
| Protein Interaction | Novel interaction between E-cadherin and c-Met protein detected. |
| In Vivo Relevance | Co-expression of E-cadherin and c-Met confirmed in human gastric carcinoma tissues. |
Here are detailed methodologies for establishing resistant cell lines and confirming the resistance phenotype.
This protocol is adapted from the study that established this compound-resistant clones from the MKN-45 human gastric cancer cell line [2].
This assay is used to determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound and confirm resistance [3] [2].
The diagram below illustrates the key molecular change in resistance and the primary workflow for generating and validating resistant cells.
| Problem & Phenomenon | Possible Cause | Proposed Solution & Validation |
|---|---|---|
| Inconsistent Resistance Development: Cells fail to proliferate during selection. | The dose escalation is too rapid, leading to complete cell death. | Slow the escalation protocol. Confirm successful generation by comparing the GI₅₀ of resistant clones to parental cells via a viability assay [2]. |
| Unexpected Morphological Changes: Cells exhibit a different morphology than the reported epithelial phenotype. | The cell line or cancer type may have a different genetic background, leading to an alternative resistance mechanism. | Characterize other established markers of epithelial (E-cadherin) and mesenchymal (N-cadherin, vimentin) states by western blot to fully define the new phenotype [1] [4]. |
| Weak Signal in Co-immunoprecipitation: Difficulty detecting the E-cadherin/c-Met interaction. | The protein-protein interaction may be transient or weak. The antibody efficiency may be low. | Optimize lysis conditions (use milder detergents), and validate antibody specificity. Include both parental and resistant cell lysates as negative and positive controls [2]. |
The finding that resistance to a c-Met inhibitor promotes an epithelial transition is particularly striking because the opposite process—epithelial-to-mesenchymal transition (EMT)—is more commonly linked to drug resistance and metastasis [4]. This suggests a complex, context-dependent role for these pathways.
| Question | Evidence-Based Answer & Key Findings |
|---|
| What is the primary mechanism of resistance to the c-Met inhibitor KRC-108? | Resistance is linked to an epithelial transition. Resistant cells show: • Increased c-Met protein expression and phosphorylation (hyperactivation) • Morphological shift from round, poorly differentiated to epithelial-like • Upregulated E-cadherin expression • A novel physical interaction between E-cadherin and c-Met protein [1] [2] [3] | | Why does E-cadherin increase upon this compound resistance? | The study suggests the epithelial transition in resistant cells is mediated by recruiting E-cadherin to the c-Met protein. Immunoprecipitation confirmed this direct molecular interaction, which was also observed in human gastric carcinoma tissues [1] [3]. | | What is the clinical relevance of this finding? | The co-expression of E-cadherin and c-Met in human gastric cancer tissues indicates that this resistance mechanism could occur in patients. Investigating this axis is essential for developing strategies to overcome resistance in gastric cancer [1]. |
This protocol is adapted from the methods used in the primary study [1].
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Resistant cells show a change in morphology | Expected epithelial transition | This is a documented feature of resistance. Confirm via immunofluorescence for E-cadherin to show enhanced membrane staining and a more cobblestone-like appearance [1]. |
| No observed interaction between c-Met and E-cadherin | Suboptimal immunoprecipitation (IP) conditions | • Use a fresh, high-quality NETN lysis buffer with protease and phosphatase inhibitors. • Ensure antibody specificity and sufficient incubation time (overnight at 4°C). • Include proper controls (e.g., IgG) to validate the interaction [1]. | | c-Met phosphorylation is not detected in resistant clones | Incomplete resistance development or Western blot issues | • Verify the resistance phenotype by cell viability assay (GI50) to confirm a significant shift. • Use antibodies specific for phosphorylated c-Met (Tyr1234/1235). • Re-confirm increased total c-Met protein levels in your resistant lines [1]. |
The table below summarizes the key changes you should expect to observe upon successful induction of resistance, based on the original study's data [1].
| Assay | Parental MKN-45 Cells | This compound-Resistant Clones |
|---|---|---|
| Cell Viability (GI₅₀) | Sensitive (lower nM range) | Significant increase (e.g., able to proliferate at 1 µM) |
| c-Met Protein (Western Blot) | Baseline expression | Markedly increased |
| Phospho-c-Met (Western Blot) | Low or undetectable | Significantly increased |
| E-cadherin Protein | Low expression | Markedly increased |
| Cell Morphology | Round, poorly differentiated | Epithelial-like, cobblestone |
To help visualize the core concepts and experimental journey discussed above, the following diagrams outline the proposed mechanism of resistance and the key experimental workflow for studying it.
The table below summarizes the key information about this compound for your experimental planning.
| Parameter | Description |
|---|---|
| IUPAC Name | 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine [1] |
| Molecular Target | Tropomyosin receptor kinase A (TrkA); also known to inhibit c-Met, Flt3, and ALK [1] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) [1] |
| Standard Stock Concentration | 10 mM [1] |
| Storage | -20°C [1] |
Here are the detailed methodologies for key cell-based experiments involving this compound, as described in the source publication [1].
This protocol is used to determine the anti-proliferative effect (GI50) of this compound.
This protocol tests the effect of this compound on cancer cell migration.
This protocol assesses synergistic, additive, or antagonistic effects between this compound and standard chemotherapeutics.
The following diagram illustrates the signaling pathway targeted by this compound and its cellular consequences, based on the findings from the research article [1].
What is the specific solvent and storage condition for this compound? this compound should be dissolved in DMSO to a standard stock concentration of 10 mM and stored at -20°C for long-term stability [1].
Which cell line has been validated for use with this compound? The KM12C human colon cancer cell line has been used to characterize this compound. This cell line harbors an NTRK1 gene fusion, making it a relevant model for studying TrkA inhibition [1].
What is the typical treatment duration for this compound in cell-based assays? For cell viability and proliferation assays, a standard treatment duration is 72 hours [1].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| No anti-proliferative effect | Inactive compound; incorrect cell model. | Verify cell line authenticity (use KM12C for TrkA fusion). Test compound activity in an in vitro kinase assay. Check stock solution age and storage conditions [1]. |
| High background in viability assay | Incomplete removal of media containing compound before assay. | Ensure careful washing of cell monolayers with PBS before adding the viability reagent [1]. |
| Excessive cell death in control | DMSO cytotoxicity. | Ensure the final concentration of DMSO in your culture media is ≤ 0.1% (v/v) as a general guideline for most cell lines. |
It's important to know that the data presented here is based on a single, foundational research paper. As such, many detailed protocols and handling conditions (such as precise media formulations beyond basic MEM, passaging techniques for KM12C cells, or detailed instructions for western blot analysis) are not available in the public search results I obtained.
The Combination Index (CI) is a quantitative measure based on the mass-action law principle to determine the interaction between two or more drugs [1] [2]. The CI values are interpreted as follows [1]:
CompuSyn is a software that automates these calculations. It is freely available for download upon registration from the ComboSyn website [2].
A proper experimental design is critical for obtaining valid CI results. The general workflow for a this compound combination study is as follows:
Here is a detailed methodology based on a published study combining this compound with 5-Fluorouracil (5-FU) [3]:
The table below summarizes key experimental parameters from published research:
| Parameter | Description | Example from Literature |
|---|---|---|
| Cell Line Used | Cancer cell line for the experiment. | KM12C colon cancer cells [3]. |
| Single-Agent GI₅₀ | Concentration causing 50% growth inhibition. | This compound: 220 nM; 5-FU: 2.90 µM [3]. |
| Combination Ratio | Ratio of drugs based on their GI₅₀. | 5-FU : this compound = 13.3 : 1 [3]. |
| Software Used | Tool for CI calculation and data analysis. | CompuSyn software [3] [4]. |
The methodology below is adapted from a study that generated KRC-108-resistant clones from the MKN-45 human gastric cancer cell line [1] [2].
Step-by-Step Methodology
| Step | Description | Key Parameters from Literature |
|---|---|---|
| 1. Cell Culture | Culture the parental cell line (e.g., MKN-45 human gastric cancer cells) in appropriate medium (e.g., RPMI-1640 with 10% FBS) [1]. | Maintain at 37°C in a humidified atmosphere of 5% CO₂ [1]. |
| 2. Initial Drug Exposure | Expose cells to a low concentration of this compound. The published study started at 100 nM [1]. | Culture cells in this initial concentration for two weeks [1]. |
| 3. Dose Escalation | Gradually increase the concentration of this compound in the culture medium in a stepwise manner. | The concentration was increased gradually over 3 months to a final concentration of 1 µM [1]. |
| 4. Selection & Expansion | At each step, select the population of cells that survives and proliferates. Expand these resistant clones. | The resistant clones used in the study were capable of proliferating in 1 µM this compound [1]. |
| 5. Confirmation of Resistance | Confirm the development of resistance by comparing the half-maximal growth inhibitory concentration (GI₅₀) of the resistant clones to the parental cells using cell viability assays [1]. | A tetrazolium-based assay (like EZ-CYTOX) can be used. Calculate GI₅₀ by non-linear regression [1]. |
The following workflow diagram outlines the key stages of this process.
Here are solutions to common problems you might encounter during the resistance generation process.
| Problem | Possible Cause | Solution |
|---|---|---|
| Complete Cell Death | Initial drug concentration is too high. | Reduce the starting concentration of this compound. If 100 nM is too potent, begin at a lower dose (e.g., 10-50 nM) and optimize [3]. |
| Cells Fail to Proliferate | Drug concentration was increased too quickly, not allowing enough time for adaptation. | Extend the duration at each concentration step. Ensure cells are 80% confluent and healthy before passaging and increasing the dose [3]. |
| Inconsistent Resistance | Heterogeneous cell population or contamination of stock. | Use a monoclonal cell line as the parent population. Regularly freeze down aliquots of cells at each successful concentration step to create a "bank" [3]. |
Understanding the molecular changes in resistant cells can help validate your models. In the case of this compound, which is a c-Met and multi-kinase inhibitor, the following changes were documented in resistant gastric cancer cells:
This compound inhibits Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase encoded by the NTRK1 gene. In NTRK1 gene fusion cancers, this compound suppresses tumor growth by disrupting downstream signaling and inducing cell death [1].
Here are the core methodologies and quantitative data from the key characterization study for your experimental planning [1].
This protocol measures direct TrkA kinase inhibition by this compound.
These assays determine the compound's effect on cancer cells.
| Assay Type | Measured Parameter | Result/Value | Experimental Context |
|---|---|---|---|
| In Vitro Kinase Assay | TrkA Inhibition (IC50) | Not explicitly stated | Recombinant TrkA kinase domain [1] |
| Cell Viability Assay | Growth Inhibition (GI50) | 220 nM | KM12C colon cancer cells [1] |
| Immunoblot Analysis | Phosphorylation Suppression | Akt, PLCγ, ERK1/2 | KM12C cells after this compound treatment [1] |
| Drug Combination | Combination Index (CI) with 5-FU | Additive or Synergistic* | *Specific CI values not provided in the abstract; analysis performed [1] |
| Problem | Potential Cause | Solution |
|---|---|---|
| High background in kinase assay | Incomplete washing; high ATP concentration | Optimize ATP concentration per kit instructions; ensure thorough washing steps. |
| Poor cell viability inhibition | Inactive compound; wrong cell model | Verify compound solubility and stock concentration; use a validated NTRK fusion-positive cell line (e.g., KM12C). |
| No change in phosphoprotein levels | Inefficient cell lysis; wrong antibody | Check lysis buffer completeness and protease/phosphatase inhibitors; validate antibody specificity for phosphorylated targets. |
What is the primary mechanism of action of this compound? this compound is a benzoxazole compound that acts as a potent and direct ATP-competitive inhibitor of the TrkA kinase, suppressing its downstream survival and proliferation signals [1].
Which downstream signaling pathways does this compound affect? this compound significantly inhibits the phosphorylation of Akt (PI3K pathway), ERK1/2 (MAPK pathway), and PLCγ, which are crucial downstream effectors of TrkA [1].
Does this compound show synergy with standard chemotherapeutics? Yes, preliminary data exists for combination studies. The combination of this compound with 5-Fluorouracil (5-FU) was analyzed for additive, synergistic, or antagonistic effects using the Combination Index (CI) method, showing promise [1].
The following diagrams, generated with Graphviz, illustrate the signaling pathway affected by this compound and a typical experimental workflow.
The table below summarizes the available information on KRC-108 and entrectinib.
| Feature | This compound | Entrectinib |
|---|---|---|
| Primary Target(s) | TrkA, c-Met, Flt3, ALK, Aurora A [1] [2] | TRKA/B/C, ROS1, ALK [3] [4] |
| Development Stage | Preclinical Research | FDA-Approved Drug [5] |
| Key In-Vitro Model | KM12C colon cancer cells (harboring NTRK1 gene fusion) [1] |
Various human solid tumor cell lines (harboring NTRK1/2/3, ROS1, or ALK fusions) [3] |
| In-Vitro Activity | Inhibited TrkA kinase activity; suppressed growth of KM12C cells (GI₅₀: 220 nM) [1] | Potent enzyme inhibition (IC₅₀: 1.7 nM for TRKA, 0.1 nM for TRKB/C) [3] |
| Mechanism of Action | Induced cell cycle arrest, apoptosis, and autophagy; suppressed phosphorylation of Akt, PLCγ, and ERK1/2 [1] | Inhibits constitutively active fusion kinases, blocking oncogenic signaling [3] |
| In-Vivo Model | KM12C cell xenograft model (mice) [1] | Patient-derived xenograft (PDX) models [3] |
| In-Vivo Activity | Exhibited anti-tumor activity [1] | Demonstrated tumor regression [3] |
| Clinical Efficacy | Not applicable (Preclinical stage) | ORR: 57.4%-61.2% in adults with NTRK fusion-positive solid tumors; intracranial ORR: 63.6% [4] [5] |
| Clinical Safety | Not available | Manageable safety profile; common AEs: fatigue, constipation, dysgeusia; serious AEs: CHF, CNS effects [3] [5] |
For researchers looking to replicate or understand the foundational studies, here is a detailed look at the key methodologies used.
1. In-Vitro Kinase Assay for this compound
2. Cell-Based Viability and Signaling Assays
NTRK1 gene fusion) were cultured in MEM with 10% FBS.3. In-Vivo Xenograft Models The following diagram illustrates the general workflow for the in-vivo xenograft studies referenced for both compounds.
The data reveals distinct profiles for each compound:
For your research or development work, this means:
| Feature | KRC-108 | Selitrectinib (LOXO-195) | Repotrectinib (TPX-0005) |
|---|---|---|---|
| Stage of Development | Preclinical research [1] | Clinical trials (second-generation) [2] [3] | Clinical trials (second-generation) [2] [3] |
| Primary Known Targets | TrkA, c-Met, Flt3, ALK [1] [4] | TRKA, TRKB, TRKC (pan-TRK inhibitor) [2] [3] | TRKA, TRKB, TRKC (pan-TRK inhibitor); also targets ROS1, ALK [2] [5] |
| Key Resistance Data | No published data on specific TRK resistance mutations. Studied in context of c-Met inhibitor resistance [4]. | Active against solvent-front (e.g., TRKA G595R) and gatekeeper mutations. Less potent against xDFG and compound mutations [2] [3] [6]. | Highly potent against solvent-front, gatekeeper, xDFG, and compound mutations. Overcomes selitrectinib resistance in some cases [2] [3] [6]. |
| Reported In Vitro Potency (Example) | GI₅₀ of 220 nM in KM12C colon cancer cells (harboring NTRK1 fusion) [1]. | IC₅₀ of 27 nM for TRK G623R (solvent-front) [2]. | IC₅₀ of 2 nM for TRK G623R (solvent-front) [2]. |
The methodologies below are commonly used to generate the type of data found in the search results and are essential for a comprehensive resistance profile.
To better understand the experimental context, the following diagram outlines the key signaling pathway targeted by these inhibitors and a generalized workflow for profiling them.
The benzoxazole compound This compound is an investigational small-molecule inhibitor that targets the Tropomyosin Receptor Kinase A (TrkA). Its characterization comes entirely from preclinical studies [1] [2] [3].
The diagram below illustrates the signaling pathway targeted by this compound and the experimental workflow used to validate its effects.
The table below summarizes key information for this compound and other prominent TrkA inhibitors based on the available search results.
| Inhibitor | Development/Approval Status | Reported Adverse Effects (Context) | Key Characteristics |
|---|---|---|---|
| This compound | Preclinical/research stage [1] | Not reported in preclinical studies [1] | Benzoxazole compound; also reported to inhibit c-Met, Flt3, and ALK [1]. |
| Larotrectinib | FDA-approved (1st generation) [1] | Information not in results | Tissue-agnostic approval for NTRK fusion-positive cancers [1]. |
| Entrectinib | FDA-approved (1st generation) [1] | Nervous system disorders, weight gain, anemia cited as representative effects [1] | Also targets ROS1 and ALK; tissue-agnostic approval [1]. |
| Selitrectinib (LOXO-195) | Clinical development (2nd generation) [1] [4] | Information not in results | Designed to overcome resistance to 1st-gen inhibitors [1] [4]. |
| Repotrectinib (TPX-0005) | Clinical development (2nd generation) [1] [4] | Information not in results | Designed to overcome resistance to 1st-gen inhibitors [1] [4]. |
| Zurletrectinib | Clinical development (next-generation) [4] | Information not in results | Reported strong intracranial activity against resistant mutations [4]. |
The table below consolidates the available information on this compound and provides general characteristics of typical kinase inhibitors for comparison. Please note that data for this compound is incomplete.
| Property | This compound | Typical Approved Kinase Inhibitors (e.g., Larotrectinib, Imatinib) |
|---|---|---|
| Primary Target | TrkA (Tropomyosin receptor kinase A) [1] | Various (e.g., Trk fusion proteins for Larotrectinib; BCR-ABL for Imatinib) [1] [2] |
| Other Kinase Targets | c-Met, Flt3, ALK (from prior studies) [1] | Varies by drug; can be selective or multi-targeted [2] |
| Mechanism | ATP-competitive inhibitor (inferred from assays) [1] | Type I (active conformation) or Type II (inactive conformation) ATP-competitive inhibitors are common [3] |
| Reported Tissue Distribution | Information not found in available data | Well-characterized in drug approval packages; a key parameter for dosing and toxicity [2] |
| In Vivo Efficacy Model | KM12C colon cancer cell xenograft model in mice [1] | Standard preclinical xenograft models [2] |
| Key Experimental Evidence | In vitro kinase assays, cell viability, apoptosis/autophagy, signaling pathway suppression (Akt, PLCγ, ERK) [1] | Comprehensive preclinical data including ADME (Absorption, Distribution, Metabolism, Excretion) profiling [2] |
While tissue distribution data is lacking, the research on this compound provides detailed methodology on how its core inhibitory activity and efficacy were established. The experimental workflow used in its characterization is summarized below.
The specific experimental protocols cited in the research are as follows [1]:
The following table summarizes the key experimental data for this compound's performance from the identified preclinical study [1] [2]:
| Evaluation Parameter | HT29 Colorectal Cancer Model | NCI-H441 Lung Cancer Model |
|---|---|---|
| Reported Anti-Tumor Effect | Effective inhibition of tumor growth [1] [2] | Effective inhibition of tumor growth [1] [2] |
| In Vivo Model Details | Human xenograft model in athymic BALB/c nu/nu mice [1] [2] | Human xenograft model in athymic BALB/c nu/nu mice [1] [2] |
| Key In Vitro Potency (GI₅₀) | Part of a panel where GI₅₀ values ranged from 0.01 to 4.22 µM [1] [2] | Part of a panel where GI₅₀ values ranged from 0.01 to 4.22 µM [1] [2] |
This compound is a multi-kinase inhibitor discovered from a series of aminopyridines substituted with benzoxazole. Its primary mechanism is the inhibition of key receptor tyrosine kinases involved in cancer signaling pathways [1] [2].
The diagram below illustrates this compound's multi-targeted mechanism of action and the subsequent biological effects:
The anti-tumor efficacy of this compound was established through standard preclinical protocols. Here is a detailed breakdown of the key methodologies cited in the research:
| Feature | This compound | Larotrectinib | Entrectinib | Selitrectinib & Repotrectinib |
|---|---|---|---|---|
| Primary Target(s) | TrkA, c-Met, Ron, Flt3 [1] [2] | Selective TRK inhibitor [3] [4] | TRK, ROS1, ALK [3] [4] | Selective TRK (Second Generation) [3] |
| Development Status | Preclinical Research [1] [2] | FDA Approved (2018) [1] [4] | FDA Approved (2019) [1] [4] | FDA Approved (Repotrectinib, 2024) / In Clinical Trials [3] [4] |
| Key In-Vitro Finding | IC₅₀ not specified in search results; Inhibited TrkA kinase activity [1]. GI₅₀ of 220 nM in KM12C colon cancer cells (TrkA fusion-positive) [1]. | IC₅₀ = 5–11 nM for TRK enzymes [3] | IC₅₀ = 1–5 nM for TRK enzymes [3] | Designed to overcome resistance mutations (e.g., G595R) [3] |
| Key In-Vivo Finding | Suppressed tumor growth in a KM12C xenograft model [1]. | High efficacy in clinical trials; Median OS not reached in a 2024 analysis [5]. | Effective in clinical trials; tissue-agnostic approval [1] [6]. | Show efficacy in TRK inhibitor-resistant settings [3] [4]. |
| Key Resistance Data | Not investigated in the available studies [1]. | Resistance can arise from on-target TRK mutations (e.g., G595R, F589L) [6] [3]. | Similar resistance profile to larotrectinib [6] [3]. | Developed specifically to overcome 1st-generation resistance [3] [4]. |
The following key methodologies were used to generate the data on this compound [1]:
The diagrams below illustrate the signaling pathways involved in TrkA fusion-driven cancers and the mechanisms of current TRK inhibitors.
Diagram 1: TrkA Fusion Protein Oncogenic Signaling. Chromosomal rearrangements create constitutively active TrkA fusion proteins that dimerize without ligand binding, leading to sustained activation of pro-growth and survival pathways [1] [6].
Diagram 2: TRK Inhibitor Mechanism and Resistance. Type I TRK inhibitors compete with ATP, blocking signal transduction. Resistance often arises from mutations in the kinase domain that prevent drug binding [6] [3].